

# Comparative Analysis of Nemiralisib (GSK2269557) in Chronic Obstructive Pulmonary Disease (COPD)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |  |  |  |  |
|----------------------|-------------|-----------|--|--|--|--|
| Compound Name:       | GSK2226649A |           |  |  |  |  |
| Cat. No.:            | B12404279   | Get Quote |  |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational phosphoinositide 3-kinase delta (PI3K $\delta$ ) inhibitor, Nemiralisib (GSK2269557), against a current therapeutic alternative for Chronic Obstructive Pulmonary Disease (COPD), Roflumilast. The information is compiled from publicly available clinical trial data and research publications.

### **Executive Summary**

Nemiralisib is an inhaled, potent, and selective inhibitor of PI3K $\delta$ , a key enzyme in the inflammatory cascade associated with COPD. Clinical studies have investigated its potential to reduce airway inflammation. Roflumilast, an oral phosphodiesterase-4 (PDE4) inhibitor, is an established anti-inflammatory treatment for severe COPD. This guide presents available doseresponse data, details of experimental protocols, and visual representations of the relevant signaling pathway and a generalized clinical trial workflow to aid in the comparative assessment of these compounds.

# Data Presentation: Quantitative Dose-Response Analysis

The following tables summarize the available quantitative data from clinical trials of Nemiralisib and Roflumilast in patients with COPD.



Table 1: Nemiralisib (GSK2269557) Dose-Response Data in COPD

| Dose                                                                               | Primary<br>Endpoint                                                   | Key Findings                                                                                                                                                      | Study<br>Population                                                                          | Trial Identifier         |
|------------------------------------------------------------------------------------|-----------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------|--------------------------|
| 12.5 μg, 50 μg,<br>100 μg, 250 μg,<br>500 μg, 750 μg<br>(once daily,<br>inhaled)   | Change from<br>baseline in post-<br>bronchodilator<br>FEV1 at week 12 | No significant difference in FEV1 change compared to placebo across all doses.[1][2] No significant difference in the rate of reexacerbations.[1][2]              | Patients with an acute moderate or severe exacerbation of COPD                               | NCT03345407[1]<br>[3][4] |
| 100 μg, 200 μg,<br>500 μg, 700 μg,<br>1000 μg, 2000<br>μg (once daily,<br>inhaled) | Change in<br>sputum IL-6 and<br>IL-8 levels                           | Inhibition of both IL-6 and IL-8 levels was observed, but the levels were variable, and there was insufficient evidence to support a monotonic dose- response.[5] | Patients with<br>moderate-to-<br>severe stable<br>COPD                                       | NCT01762878              |
| 1000 μg (once<br>daily, inhaled)                                                   | Reduction in sputum inflammatory markers                              | At day 14, median reductions of 15% in IL-6 and 8% in IL-8 were observed compared to placebo.[6]                                                                  | Patients with persistent, uncontrolled asthma (for context on inflammatory marker reduction) | NCT02567708[6]           |





Table 2: Roflumilast Dose-Response Data in Severe COPD



| Dose                                                                   | Primary<br>Endpoint                                    | Key Findings                                                                                                                                                                                            | Study<br>Population                                                           | Reference                                                                    |
|------------------------------------------------------------------------|--------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------|------------------------------------------------------------------------------|
| 500 μg (once<br>daily, oral)                                           | Reduction in<br>moderate to<br>severe<br>exacerbations | reduction in exacerbation rate compared to placebo.[7] Significant improvements in pre- and post-bronchodilator FEV1 (ranging from 39 to 88 mL and 45 to 97 mL, respectively) compared with placebo.[7] | Patients with severe COPD, chronic bronchitis, and a history of exacerbations | Multiple Phase III<br>trials (e.g., M2-<br>124, M2-125)[7]<br>[8]            |
| 250 μg (once<br>daily, oral) for 4<br>weeks, then 500<br>μg once daily | Treatment<br>discontinuation<br>and adverse<br>events  | Significantly fewer treatment discontinuations and lower rates of adverse events (diarrhea, nausea, headache, etc.) compared to starting with 500 µg once daily.[9]                                     | Patients with severe COPD                                                     | OPTIMIZE study<br>(NCT02165826)<br>[9]                                       |
| 500 µg (once daily, oral) in patients with a prior hospitalization     | Reduction in<br>moderate to<br>severe<br>exacerbations | 22.9% lower rate of moderate or severe exacerbations compared to placebo.[10]                                                                                                                           | Patients with severe COPD and a history of hospitalization for exacerbation   | Post hoc<br>analysis of<br>REACT and<br>RE <sup>2</sup> SPOND<br>studies[11] |



### Experimental Protocols Nemiralisib (GSK2269557) Clinical Trials

- 1. Dose-Finding Study in Acute COPD Exacerbation (NCT03345407)[1][3][4]
- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-finding study.
- Participants: 938 patients (40-80 years) with a ≥10 pack-year smoking history and a current moderate or severe acute exacerbation of COPD requiring standard-of-care treatment (systemic corticosteroids and/or antibiotics).[1][2]
- Intervention: Patients were randomized to receive inhaled Nemiralisib at doses of 12.5, 50, 100, 250, 500, or 750 μg, or placebo, once daily for 12 weeks.[1][2]
- Primary Endpoint: Change from baseline in post-bronchodilator Forced Expiratory Volume in 1 second (FEV<sub>1</sub>) at week 12.
- Key Secondary Endpoints: Rate of re-exacerbations, patient-reported outcomes (e.g., E-RS, CAT, SGRQ-C), and safety/tolerability.[2]
- Spirometry: FEV<sub>1</sub> was measured pre- and post-bronchodilator administration at specified clinic visits.
- 2. Study in Stable COPD (NCT01762878)
- Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
- Participants: Patients with moderate-to-severe stable COPD.
- Intervention: Patients received once-daily inhaled Nemiralisib at doses of 100, 200, 500, 700, 1000, or 2000 μg, or placebo for 14 days.[5]
- Primary Endpoint: Pharmacodynamic dose-response based on inflammatory markers in induced sputum.



Sputum Induction and Analysis: Sputum was induced using nebulized hypertonic saline.[12]
 Samples were processed to obtain a differential cell count and the supernatant was analyzed for inflammatory cytokines such as IL-6 and IL-8.[12][13]

#### **Roflumilast Clinical Trials (General Protocol)**

- Study Design: Typically multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.
- Participants: Patients with severe COPD (FEV<sub>1</sub> <50% predicted), symptoms of chronic bronchitis, and a history of frequent exacerbations.
- Intervention: Oral administration of Roflumilast (commonly 500  $\mu$ g once daily) or placebo, often as an add-on to standard bronchodilator therapy.
- Primary Endpoints: Rate of moderate or severe COPD exacerbations and/or change in preor post-bronchodilator FEV<sub>1</sub>.
- Exacerbation Definition: Worsening of respiratory symptoms requiring treatment with systemic corticosteroids and/or antibiotics, or hospitalization.

## Mandatory Visualization Signaling Pathway



Click to download full resolution via product page



Caption: PI3K $\delta$  signaling pathway in COPD inflammation and the inhibitory action of Nemiralisib.

#### **Experimental Workflow**



Click to download full resolution via product page

Caption: Generalized workflow for a dose-response clinical trial in COPD.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Nemiralisib in Patients with an Acute Exacerbation of COPD: Placebo-Controlled, Dose-Ranging Study PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nemiralisib in Patients with an Acute Exacerbation of COPD: Placebo-Controlled, Dose-Ranging Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Safety, pharmacokinetics and dose-response characteristics of GSK2269557, an inhaled PI3Kδ inhibitor under development for the treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Multicentre, Randomized, Double-Blind, Placebo-Controlled, Crossover Study To Investigate the Efficacy, Safety, Tolerability, and Pharmacokinetics of Repeat Doses of Inhaled Nemiralisib in Adults with Persistent, Uncontrolled Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Roflumilast: a review of its use in the treatment of COPD PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roflumilast Shows Promise For COPD | MDedge [mdedge.com]
- 9. Use of a 4-week up-titration regimen of roflumilast in patients with severe COPD PMC [pmc.ncbi.nlm.nih.gov]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. Roflumilast Effect on COPD Rehospitalization | Journal of The COPD Foundation [journal.copdfoundation.org]
- 12. Sputum analysis in diagnosis and management of obstructive airway diseases PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methodology for Sputum Induction and Laboratory Processing PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Analysis of Nemiralisib (GSK2269557) in Chronic Obstructive Pulmonary Disease (COPD)]. BenchChem, [2025]. [Online PDF].



Available at: [https://www.benchchem.com/product/b12404279#gsk2226649a-dose-response-curve-analysis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com